molecular formula C35H36Cl2O6 B1149352 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose CAS No. 140658-50-0

2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose

Cat. No.: B1149352
CAS No.: 140658-50-0
M. Wt: 623.56274
InChI Key:
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Description

2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is a derivative of D-glucopyranose, characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions and a dichloromethyl group at the 1 position. This compound is often used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose typically involves the reaction of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone with dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of D-glucopyranose, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds .

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The dichloromethyl group plays a crucial role in these interactions by forming covalent bonds with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dichloromethyl group in 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose imparts unique reactivity and specificity in its interactions with enzymes and other molecular targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and chemical products .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36Cl2O6/c36-34(37)35(38)33(42-24-29-19-11-4-12-20-29)32(41-23-28-17-9-3-10-18-28)31(40-22-27-15-7-2-8-16-27)30(43-35)25-39-21-26-13-5-1-6-14-26/h1-20,30-34,38H,21-25H2/t30-,31-,32+,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTHNDHHKHNGJB-ZXRSUHRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)(C(Cl)Cl)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@](O2)(C(Cl)Cl)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140658-50-0
Record name 1,1-Dichloro-1-deoxy-3,4,5,7-tetrakis-O-(phenylmethyl)-α-D-gluco-2-heptulopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140658-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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